1-(2-Bromo-3-mercaptophenyl)propan-2-one
Description
1-(2-Bromo-3-mercaptophenyl)propan-2-one is an aromatic ketone derivative featuring a bromine atom at the 2-position and a mercapto (-SH) group at the 3-position of the phenyl ring, attached to a propan-2-one backbone. The bromine substituent introduces steric and electronic effects, while the mercapto group contributes to hydrogen bonding and nucleophilic reactivity. This compound is structurally distinct from other propanone derivatives due to the synergistic interplay between the electron-withdrawing bromine and electron-donating thiol group, which may influence its chemical stability, solubility, and biological activity . Potential applications include corrosion inhibition (due to sulfur’s chelating properties) or medicinal chemistry (leveraging the thiol’s redox activity) .
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(2-bromo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3 |
InChI Key |
LFSRSPCIGPIVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Bromo-3-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenyl derivative that contains the necessary functional groups.
Bromination: The phenyl derivative undergoes bromination to introduce the bromine atom at the desired position.
Mercapto Group Introduction: The mercapto group is introduced through a thiolation reaction, where a thiol reagent is used.
Propanone Attachment: The final step involves the attachment of the propanone moiety through a condensation reaction.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Condensation: The propanone moiety can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(2-Bromo-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The propanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanone Derivatives
Key Observations :
- The thiol group in the target compound distinguishes it from sulfonyl () or halogen-only derivatives (), offering unique redox and coordination properties.
- Steric effects vary significantly: polyhalogenated analogs () are bulkier, while the target compound’s smaller thiol group may improve solubility in polar solvents.
Reactivity Trends :
- The thiol group in the target compound may undergo oxidation to disulfides or metal coordination, unlike sulfones () or halogens (), which are less redox-active.
- Bromine at the 2-position could participate in nucleophilic aromatic substitution (e.g., with amines or thiols), similar to halogenated propanones in and .
Physical and Chemical Properties
Table 2: Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
